Cucurbitacin I

JAK/STAT Signaling Kinase Inhibition SAR

Cucurbitacin I is the definitive cucurbitacin for simultaneous JAK2/STAT3 pathway blockade. It is the only analog that inhibits both JAK2 kinase activity and STAT3 phosphorylation, providing a complete oncogenic axis shutdown that cannot be achieved with Cucurbitacin A, B, E, Q, or other structurally related triterpenoids. Validated in HCT116 colon cancer xenografts at 1 mg/kg/day, it shows no confounding off-target activity on Akt, ERK1/2, or JNK. Researchers performing phospho-proteomic analyses, pathway-specific reporter assays, or pharmacokinetic studies of Cucurbitacin E prodrug metabolism require this intrinsically active, non-prodrug reference standard. Specify this exact compound when dual JAK2/STAT3 inhibition is essential.

Molecular Formula C30H42O7
Molecular Weight 514.65
CAS No. 28580-39-4
Cat. No. B600722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucurbitacin I
CAS28580-39-4
Molecular FormulaC30H42O7
Molecular Weight514.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cucurbitacin I (CAS 28580-39-4) Procurement: JAK2/STAT3 Inhibitor Profile and Comparative Potency


Cucurbitacin I (also designated JSI-124, NSC 521777, or Elatericin B) is a naturally occurring tetracyclic triterpenoid isolated from Cucurbitaceae family plants. It is a cell-permeable small molecule that acts as a selective dual inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways [1]. Unlike other cucurbitacin analogs, Cucurbitacin I exhibits a distinct profile by inhibiting both JAK2 kinase activity and STAT3 phosphorylation, placing it in a unique functional class between analogs that inhibit only one of these targets [2].

Why Cucurbitacin I Cannot Be Substituted with Other Cucurbitacin Analogs: A Comparative Procurement Consideration


Substitution with other cucurbitacin analogs (e.g., Cucurbitacin B, E, Q, or A) is not scientifically justified due to fundamental differences in their molecular target inhibition profiles. Structure-activity relationship (SAR) studies demonstrate that subtle structural variations among cucurbitacins dictate their selectivity for JAK2 versus STAT3 [1]. For instance, Cucurbitacin A inhibits JAK2 but not STAT3 activation, while Cucurbitacin Q selectively inhibits STAT3 without affecting JAK2 [1]. Cucurbitacin I uniquely inhibits both targets [1]. Furthermore, Cucurbitacin E serves as a metabolic precursor that is hydrolyzed to Cucurbitacin I in vivo [2], introducing pharmacokinetic variability that precludes direct functional equivalence. Thus, selection of a specific cucurbitacin analog must be guided by the intended pathway modulation rather than class-level assumptions.

Quantitative Evidence for Cucurbitacin I Differentiation Against Comparator Analogs


Cucurbitacin I Exhibits Dual JAK2 and STAT3 Inhibition, Contrasting with Selective Analogs

In a structure-activity relationship (SAR) study of five cucurbitacin analogs (A, B, E, I, Q), Cucurbitacin I was found to inhibit the activation of both JAK2 and STAT3, whereas Cucurbitacin A inhibits only JAK2 and Cucurbitacin Q inhibits only STAT3 activation [1]. This dual inhibitory profile positions Cucurbitacin I as a functionally distinct entity within the cucurbitacin family.

JAK/STAT Signaling Kinase Inhibition SAR

Potency of STAT3 Phosphorylation Inhibition: Cucurbitacin I vs. Cucurbitacin Q in A549 Cells

Cucurbitacin I suppresses phosphotyrosine STAT3 levels in human lung adenocarcinoma A549 cells with an IC50 value of 500 nM [1]. In contrast, Cucurbitacin Q exhibits an IC50 of 3.7 µM in the same cell line for STAT3 inhibition [2]. This represents an approximately 7.4-fold higher potency for Cucurbitacin I relative to Cucurbitacin Q under comparable conditions.

STAT3 Inhibition Lung Adenocarcinoma IC50

Pathway Selectivity: Cucurbitacin I Spares Akt, ERK1/2, and JNK Signaling

Cucurbitacin I was shown to be highly selective for the JAK/STAT3 pathway, exhibiting no inhibition of other oncogenic and tumor survival pathways mediated by Akt, extracellular signal-regulated kinase 1/2 (ERK1/2), or c-Jun NH2-terminal kinase (JNK) [1]. This contrasts with Cucurbitacin Q, which similarly does not inhibit Akt, ERK1/2, or JNK [2], but the dual JAK2/STAT3 inhibition of Cucurbitacin I provides a distinct mechanistic signature.

Kinase Selectivity Off-target Effects Signaling Pathways

In Vivo Antitumor Efficacy: Comparative Activity of Cucurbitacin I and B in Colon Cancer Xenografts

In a nude mouse xenograft model using HCT116 colon cancer cells, both Cucurbitacin I and Cucurbitacin B administered at 1 mg/kg/day intraperitoneally for 21 days resulted in significantly lower tumor volume compared to control (p < 0.01) [1]. Quantitative analysis of tumor weights and immunohistochemistry for PCNA-positive nuclei confirmed comparable tumor growth inhibition between the two analogs [1].

Xenograft Colon Cancer In Vivo Efficacy

Metabolic Interconversion: Cucurbitacin E Serves as a Prodrug for Cucurbitacin I

Pharmacokinetic studies in rats demonstrate that Cucurbitacin E is hydrolyzed to Cucurbitacin I in plasma and human liver microsomes [1]. This metabolic conversion implies that Cucurbitacin E functions, in part, as a prodrug for Cucurbitacin I, and that observed in vivo effects following Cucurbitacin E administration may be mediated by the generated Cucurbitacin I. Consequently, experiments requiring direct exposure to the parent compound must use Cucurbitacin I to avoid confounding from metabolic activation steps.

Pharmacokinetics Metabolism Prodrug

Structural Determinants of JAK2 vs. STAT3 Inhibition: C3 Carbonyl and C11 Hydroxyl

SAR studies identified that conversion of the C3 carbonyl to a hydroxyl group in cucurbitacins results in loss of anti-JAK2 activity, while addition of a hydroxyl group to C11 leads to loss of anti-STAT3 activity [1]. Cucurbitacin I possesses both the C3 carbonyl (conferring anti-JAK2 activity) and lacks the C11 hydroxyl (retaining anti-STAT3 activity), explaining its dual inhibitory profile. This molecular understanding enables rational selection among analogs for specific pathway inhibition.

Structure-Activity Relationship Molecular Determinants Inhibitor Design

Cucurbitacin I: Validated Research Applications and Experimental Use Cases


Dual JAK2/STAT3 Pathway Inhibition in Cancer Cell Signaling Studies

Cucurbitacin I is the preferred tool compound for experiments requiring simultaneous inhibition of both JAK2 kinase activity and STAT3 phosphorylation. Unlike Cucurbitacin A (JAK2-only) or Cucurbitacin Q (STAT3-only), Cucurbitacin I provides complete blockade of this oncogenic axis [1]. This dual inhibition is essential for studies investigating the cooperative role of JAK2 and STAT3 in tumor cell proliferation, survival, and apoptosis, particularly in models with constitutive STAT3 activation.

In Vivo Xenograft Models of Colorectal Cancer

Cucurbitacin I demonstrates significant tumor growth inhibition in HCT116 colon cancer xenograft models at a dose of 1 mg/kg/day, with efficacy comparable to Cucurbitacin B [1]. This validated in vivo activity supports its use in preclinical oncology studies evaluating JAK2/STAT3 pathway-targeted therapies, cancer stem cell modulation, or combination regimens. Researchers should note that Cucurbitacin I is a metabolite of Cucurbitacin E, and direct administration of Cucurbitacin I is necessary to assess its intrinsic pharmacology without prodrug confounding [2].

Selective Pathway Interrogation Without Akt/ERK/JNK Off-Target Effects

Cucurbitacin I exhibits high selectivity for the JAK/STAT3 pathway, with no detectable inhibition of Akt, ERK1/2, or JNK signaling pathways [1]. This selectivity profile makes it a valuable tool for dissecting JAK2/STAT3-specific contributions to cellular processes, minimizing the risk of confounding results from off-target kinase inhibition. It is particularly suited for phospho-proteomic analyses and pathway-specific reporter assays.

Reference Standard for Cucurbitacin E Metabolism Studies

Cucurbitacin I is the primary hydrolytic metabolite of Cucurbitacin E, generated in plasma and liver microsomes [1]. As such, Cucurbitacin I serves as an essential analytical reference standard for pharmacokinetic and metabolism studies involving Cucurbitacin E. Quantification of Cucurbitacin I in biological matrices is required to fully characterize the disposition and pharmacodynamic effects of Cucurbitacin E, and to distinguish prodrug-derived activity from parent compound effects.

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